molecular formula C13H14N2O2S B12929958 Methyl 2-{[(5-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoate CAS No. 647850-73-5

Methyl 2-{[(5-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoate

Katalognummer: B12929958
CAS-Nummer: 647850-73-5
Molekulargewicht: 262.33 g/mol
InChI-Schlüssel: IULJZUPFUZDXRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-{[(5-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoate is a compound that features a benzoate ester linked to a 5-methyl-1H-imidazole moiety through a sulfanyl (thioether) bridge. This compound is part of the broader class of imidazole derivatives, which are known for their diverse chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(5-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-{[(5-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 2-{[(5-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Methyl 2-{[(5-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Metronidazole: An antimicrobial agent with a similar imidazole ring structure.

    Omeprazole: A proton pump inhibitor containing an imidazole moiety.

    Thiabendazole: An antihelmintic drug with an imidazole core.

Uniqueness

Methyl 2-{[(5-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfanyl linkage and benzoate ester differentiate it from other imidazole derivatives, potentially leading to unique reactivity and applications.

Eigenschaften

647850-73-5

Molekularformel

C13H14N2O2S

Molekulargewicht

262.33 g/mol

IUPAC-Name

methyl 2-[(5-methyl-1H-imidazol-2-yl)sulfanylmethyl]benzoate

InChI

InChI=1S/C13H14N2O2S/c1-9-7-14-13(15-9)18-8-10-5-3-4-6-11(10)12(16)17-2/h3-7H,8H2,1-2H3,(H,14,15)

InChI-Schlüssel

IULJZUPFUZDXRG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C(N1)SCC2=CC=CC=C2C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.